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Compound of Interest

Compound Name:
2-bromo-1-(difluoromethyl)-4-

iodobenzene

CAS No.: 1261569-90-7

Cat. No.: B6251792

Get Quote

In the landscape of modern pharmaceutical development, the efficient construction of complex

molecular architectures is paramount. Poly-halogenated aromatic compounds serve as

exceptionally versatile synthons, offering multiple, orthogonally reactive sites for the strategic

assembly of drug candidates. This guide focuses on 2-Bromo-4-(difluoromethyl)-1-iodobenzene

(CAS No. 1261642-33-4), a key intermediate whose unique combination of a differentially

reactive bromo- and iodo-substituent, along with the medicinally significant difluoromethyl

group, positions it as a powerful tool for lead optimization and the synthesis of novel chemical

entities.

This document provides an in-depth exploration of its synthesis, physicochemical properties,

and reactivity, with a particular focus on its applications in cross-coupling reactions. It is

designed to serve as a practical resource for scientists engaged in synthetic and medicinal

chemistry, offering not just protocols, but the rationale behind them.

Physicochemical and Structural Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b6251792#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6251792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A clear understanding of a compound's fundamental properties is the bedrock of its effective

application. The key data for 2-Bromo-4-(difluoromethyl)-1-iodobenzene are summarized

below.

Property Value Source(s)

CAS Number 1261642-33-4 [1]

Molecular Formula C₇H₄BrF₂I [2]

Molecular Weight 332.91 g/mol [2]

Physical Form Solid or Low-Melting Solid

Purity Typically ≥95%

Storage Temperature Ambient Temperature

InChI Key
VLLBUFHDSYSDBQ-

UHFFFAOYSA-N

The Difluoromethyl Group: A "Magic" Moiety in
Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing

pharmacological profiles. The difluoromethyl (CF₂H) group, in particular, has gained significant

attention as a bioisosteric replacement for common functional groups like hydroxyl (-OH), thiol

(-SH), and amine (-NH₂) moieties.[3][4] Its unique electronic properties offer a compelling blend

of features that can be leveraged to overcome common drug development hurdles.

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CF₂H group

possesses an acidic proton capable of forming weak hydrogen bonds. This allows it to mimic

the hydrogen-bond donating capacity of a hydroxyl or amine group, potentially preserving or

enhancing target binding affinity while increasing lipophilicity.[3][5]

Metabolic Stability: The strong carbon-fluorine bonds in the CF₂H group block common sites

of oxidative metabolism. Replacing a metabolically labile group (like a benzylic alcohol) with

a difluoromethyl group can significantly extend a compound's half-life and improve its oral

bioavailability.[4][5]
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Modulation of Physicochemical Properties: The CF₂H group enhances membrane

permeability and can fine-tune molecular conformation and pKa, providing medicinal

chemists with a powerful tool for multiparameter optimization.[4]
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Bioisosteric role of the difluoromethyl group.

Synthetic Strategy: A Plausible Route
While a specific, published synthesis for 2-bromo-4-(difluoromethyl)-1-iodobenzene is not

readily available, a robust synthetic route can be postulated based on well-established

transformations used for analogous compounds. A common and effective method involves a

Sandmeyer-type reaction starting from a suitably substituted aniline.[6][7]

4-Amino-3-bromobenzyl
alcohol

Difluoromethylation
(e.g., DAST, XtalFluor) 3-Bromo-4-(difluoromethyl)aniline Diazotization
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Plausible synthetic workflow for the target compound.

This multi-step process leverages common, scalable reactions, making it suitable for producing

the quantities required for research and development. The key transformation is the

diazotization of the aniline followed by displacement with iodide, a reliable method for

introducing iodine onto an aromatic ring.

Chemical Reactivity: The Power of Sequential
Cross-Coupling
The synthetic utility of 2-bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential

reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed

cross-coupling reactions, the C-I bond is significantly more labile and undergoes oxidative

addition to the palladium(0) catalyst much more readily than the C-Br bond.[7][8] This

chemoselectivity is the cornerstone of its application, enabling a modular, sequential approach

to building complex molecules.

One can first perform a coupling reaction at the iodo position under conditions mild enough to

leave the bromo position untouched. The resulting product can then be subjected to a second,

distinct coupling reaction at the now-activated bromo position.[8]
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2-Bromo-4-(CF2H)-1-iodobenzene

Step 1: Selective Coupling at C-I
(e.g., Suzuki, Sonogashira, Heck)

 Reagent 1
 Pd(0) Catalyst 

Mono-functionalized Intermediate

Step 2: Coupling at C-Br
(e.g., Suzuki, Buchwald-Hartwig)

 Reagent 2
 Pd(0) Catalyst 

Di-functionalized Product

Click to download full resolution via product page

Sequential cross-coupling strategy.

Experimental Protocol: Selective Suzuki-Miyaura
Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodo- position of the

substrate.

Objective: To synthesize 2-bromo-4-(difluoromethyl)-1-phenylbenzene.

Materials:

2-Bromo-4-(difluoromethyl)-1-iodobenzene (1.0 equiv)
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Phenylboronic Acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

SPhos (0.04 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

Toluene and Water (4:1 v/v)

Procedure:

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 2-bromo-4-(difluoromethyl)-1-iodobenzene, phenylboronic acid, and

potassium carbonate.

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small

amount of the toluene solvent.

Reaction Setup: Add the toluene/water solvent mixture to the Schlenk flask. Degas the

resulting suspension by sparging with argon for 15-20 minutes.

Initiation: Add the catalyst pre-mixture to the reaction flask via syringe.

Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor

the reaction progress by TLC or GC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired mono-coupled product.

Causality and Trustworthiness: The choice of a palladium(II) precatalyst with a bulky, electron-

rich phosphine ligand like SPhos is deliberate. This combination forms a highly active Pd(0)

species in situ that readily engages the C-I bond while having a lower propensity to react with

the stronger C-Br bond at moderate temperatures. The aqueous base (K₂CO₃) is crucial for the
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transmetalation step of the catalytic cycle. Rigorous degassing is essential to prevent oxidation

and deactivation of the Pd(0) catalyst, ensuring a self-validating and reproducible protocol.[9]

Analytical Characterization
The identity and purity of 2-bromo-4-(difluoromethyl)-1-iodobenzene and its reaction products

should be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for

structural elucidation. The difluoromethyl group will present a characteristic triplet in the ¹H

NMR and a triplet in the ¹⁹F NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and

confirming the molecular weight of the compound and its derivatives.[10]

High-Performance Liquid Chromatography (HPLC): A standard method for determining purity

and for reaction monitoring. Reverse-phase methods with acetonitrile/water mobile phases

are typically effective for these types of compounds.

Safety and Handling
While a specific, comprehensive safety datasheet for 2-bromo-4-(difluoromethyl)-1-

iodobenzene is not widely available, data from structurally related bromo- and iodo-substituted

aromatic compounds should be used to guide handling procedures.[11][12][13][14]

Hazard Classification (Anticipated):

Skin Irritation (Category 2)[13][14]

Serious Eye Irritation (Category 2)[13][14]

May cause respiratory irritation (STOT SE 3)[14]

Harmful if swallowed[13]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to

use.

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling and Storage:

Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

Avoid breathing dust, fumes, or vapors.[11]

Wash hands thoroughly after handling.

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Keep away from strong oxidizing agents.[12]

First Aid Measures:

If Inhaled: Move person to fresh air. Call a physician if you feel unwell.[13]

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation

occurs, get medical advice.[13]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical

advice.[13]

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

Conclusion
2-Bromo-4-(difluoromethyl)-1-iodobenzene is a high-value synthetic intermediate that offers a

powerful platform for the creation of complex and novel molecular entities. Its true strength lies

in the combination of two key features: the strategic importance of the difluoromethyl group in

modulating drug-like properties and the differential reactivity of its halogen substituents, which

permits selective, sequential functionalization. By understanding the principles of its reactivity
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and adhering to safe handling protocols, researchers in pharmaceutical and materials science

can effectively leverage this compound to accelerate their discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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